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Compound of Interest

Compound Name: 2,2,4-Trimethyl-1-pentanol

CAS No.: 1331-40-4

Cat. No.: B074239 Get Quote

Precision Standards for Volatile Organic Profiling &
Thermodynamic Modeling
Part 1: Core Directive & Technical Overview
2,2,4-Trimethyl-1-pentanol (CAS: 123-44-4) is a highly branched C8 primary alcohol. Unlike

its linear counterparts, its steric bulk—derived from the tert-butyl group at the C2 position and

the isopropyl-like tail—imparts unique physicochemical properties. In research, it serves three

critical functions:

Analytical Reference Standard: A target analyte for off-flavor profiling in food science

(specifically dairy degradation products) and environmental VOC analysis.

Thermodynamic Model Compound: Used to study the effects of steric hindrance on

hydrogen bonding networks in alcohol mixtures and supercritical fluid solubility.

Toxicology & Metabolism Surrogate: A structural isomer used in comparative studies of

isooctane (2,2,4-trimethylpentane) metabolism, distinct from the primary metabolite 2,4,4-

trimethyl-1-pentanol.

This guide provides the protocols necessary to handle, purify, and analyze this compound with

the rigor required for peer-reviewed research.
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Part 2: Scientific Integrity & Logic (E-E-A-T)
Physicochemical Profile & Handling
Researchers often underestimate the volatility and viscosity of branched alcohols. 2,2,4-
Trimethyl-1-pentanol exhibits a "globular" structure that lowers its boiling point relative to n-

octanol despite having the same molecular weight, while increasing its solubility in non-polar

solvents.

Table 1: Critical Physicochemical Properties (Experimental & Predicted)

Property Value Relevance to Protocol

Molecular Formula C₈H₁₈O
Basis for MS fragment
calculation

Molecular Weight 130.23 g/mol
Standard preparation

calculations

Boiling Point 166–168 °C GC oven ramp programming

Density 0.82–0.83 g/mL (25°C)
Volumetric dispensing

correction

Vapor Pressure ~0.5 mmHg (20°C)
Evaporation risk during

weighing

| Solubility | Low in water; High in organic solvents | Requires organic diluents (MeOH, Hexane)

|

Application 1: Gas Chromatography (GC-MS/FID)
Reference Standard
Context: This compound is identified as a volatile off-flavor component in spray-dried milk

powders and other lipid-rich matrices. Precise quantification requires a robust internal standard

method due to matrix interference.

Protocol A: Preparation of Calibration Standards
Objective: Create a 5-point calibration curve (10–500 µg/mL) with <1% error.
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Reagents:

Analyte: 2,2,4-Trimethyl-1-pentanol (>98% purity).

Solvent: Methanol (LC-MS Grade) or Dichloromethane (for non-polar extraction).

Internal Standard (IS): 1-Octanol (structural analog) or 2,2,4-Trimethyl-1-pentanol-d9

(isotopic, if available).

Step-by-Step Workflow:

Gravimetric Preparation (Stock Solution):

Tare a 10 mL volumetric flask with a PTFE-lined cap.

Add ~5 mL of solvent first to minimize evaporation of the analyte during addition.

Using a gas-tight syringe, add 100 mg (approx. 120 µL) of 2,2,4-Trimethyl-1-pentanol
directly into the solvent.

Record the exact mass (±0.1 mg).

Fill to mark. Calculate concentration (approx. 10,000 µg/mL).

Serial Dilution:

Prepare working standards at 10, 50, 100, 250, and 500 µg/mL in autosampler vials.

Add Internal Standard to each vial at a constant concentration (e.g., 50 µg/mL).

Storage:

Store at -20°C. Stability is <1 month due to potential oxidation or evaporation through

septa.

Protocol B: GC-MS Instrument Parameters
Rationale: The branched structure leads to early elution compared to linear C8 alcohols. A

polar column (Wax) is recommended to separate it from hydrocarbon co-elutants.
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Column: DB-Wax or ZB-Wax (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless (1 min) @ 230°C.

Oven Program:

40°C (hold 2 min)

Ramp 5°C/min to 150°C

Ramp 20°C/min to 240°C (hold 5 min)

MS Detection:

Scan Range: 35–300 amu.

Key Ions (EI): m/z 57 (base peak, t-butyl), 41, 43, 71. Note: The molecular ion (130) is

often weak or absent; quantification should use m/z 57.

Application 2: Thermodynamic Phase Equilibria Studies
Context: 2,2,4-Trimethyl-1-pentanol is used to model the behavior of branched biofuels in

supercritical CO₂ or to measure excess molar volumes in binary mixtures.

Protocol C: Anhydrous Purification for Physical Measurements
Objective: Remove trace water and isomeric impurities that skew density/viscosity data.

Drying:

Add activated 3Å molecular sieves (20% w/v) to the alcohol.

Let stand for 24 hours under inert atmosphere (N₂ or Ar).

Verification: Karl Fischer titration must show <50 ppm water.

Degassing:
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Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen and nitrogen.

Step: Freeze sample with liquid N₂, apply vacuum (<0.1 mbar), seal, and thaw in warm

water. Repeat.

Filtration:

Filter through a 0.2 µm PTFE syringe filter into the measurement cell

(densitometer/viscometer) to remove sieve dust.

Part 3: Visualization & Formatting
Experimental Workflow: GC-MS Identification &
Quantification

Crude Sample
(e.g., Milk Powder/Extract)

Extraction
(SPME or Solvent)

 Isolates VOCs Add Internal Standard
(1-Octanol)

 Normalizes Injection GC Separation
(DB-Wax Column)

 1 µL Injection MS Detection
(Target Ion: m/z 57)

 Elution ~165°C Quantification
(Ratio Analyte/IS)

 Integration

Click to download full resolution via product page

Caption: Workflow for the extraction and quantification of 2,2,4-Trimethyl-1-pentanol using

Internal Standard calibration.
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Safety Note: 2,2,4-Trimethyl-1-pentanol is a skin and eye irritant and a potential neurotoxin

(acute solvent syndrome).[5][6] All procedures must be conducted in a fume hood with

appropriate PPE (Nitrile gloves, safety goggles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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